molecular formula C11H12BrNO B7891398 6-Bromo-2-isopropylisoindolin-1-one

6-Bromo-2-isopropylisoindolin-1-one

Cat. No.: B7891398
M. Wt: 254.12 g/mol
InChI Key: UPXKJXYOHDPUFI-UHFFFAOYSA-N
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Description

6-Bromo-2-isopropylisoindolin-1-one is a brominated isoindolinone derivative characterized by a bicyclic structure comprising a benzene ring fused to a five-membered lactam ring. The compound features a bromine atom at the 6-position of the benzene ring and an isopropyl group at the 2-position of the lactam nitrogen (Figure 1). Its molecular formula is C₁₁H₁₂BrNO, with a molecular weight of 266.13 g/mol. Isoindolinones are notable for their applications in medicinal chemistry, particularly as intermediates in drug discovery for kinase inhibitors and other biologically active molecules . The isopropyl substituent at position 2 introduces steric bulk, which may influence solubility, reactivity, and binding interactions in biological systems.

Properties

IUPAC Name

6-bromo-2-propan-2-yl-3H-isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO/c1-7(2)13-6-8-3-4-9(12)5-10(8)11(13)14/h3-5,7H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPXKJXYOHDPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC2=C(C1=O)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Bromo-2-isopropylisoindolin-1-one can be achieved through several synthetic routes. One common method involves the use of 6-bromoindole as the starting material. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

6-Bromo-2-isopropylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.

Scientific Research Applications

6-Bromo-2-isopropylisoindolin-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-2-isopropylisoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, leading to the modulation of biological activities. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 6-bromo-substituted isoindolin-1-ones are significantly influenced by the substituent at position 2. Below is a detailed comparison with key structural analogs:

Table 1: Structural and Predicted Properties of 6-Bromo-isoindolin-1-one Derivatives

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) Predicted LogP* Key Characteristics
6-Bromo-2-methylisoindolin-1-one Methyl C₉H₈BrNO 242.07 ~2.5 Compact structure, lower steric hindrance
6-Bromo-2-cyclopropylisoindolin-1-one Cyclopropyl C₁₁H₁₀BrNO 268.11 ~2.8 Strained cyclic group, moderate lipophilicity
6-Bromo-2-isopropylisoindolin-1-one Isopropyl C₁₁H₁₂BrNO 266.13 ~3.1 High steric bulk, increased lipophilicity

*LogP values estimated using fragment-based contribution methods.

Key Comparative Insights:

Steric Effects: The methyl substituent (C₉H₈BrNO) minimizes steric hindrance, favoring reactions requiring accessibility to the lactam nitrogen or aromatic ring . The cyclopropyl substituent (C₁₁H₁₀BrNO) combines moderate steric demand with electronic effects due to ring strain, which may alter reaction pathways or biological interactions .

Electronic and Lipophilic Properties: Alkyl groups (methyl, isopropyl) donate electrons via inductive effects, stabilizing the isoindolinone core. The isopropyl group’s branching increases lipophilicity (higher LogP), suggesting improved membrane permeability compared to methyl or cyclopropyl analogs. Cyclopropyl’s strained sp³ hybridized carbons may induce unique electronic interactions, though experimental data are needed to confirm this hypothesis .

Synthetic and Pharmacological Implications :

  • Methyl-substituted derivatives are often synthesized via straightforward alkylation, while isopropyl and cyclopropyl analogs may require specialized reagents (e.g., isopropyl halides or cyclopropane precursors) .
  • In medicinal chemistry, the isopropyl variant’s lipophilicity could enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted drugs. Conversely, the methyl analog’s smaller size might favor solubility in aqueous formulations .

Biological Activity

6-Bromo-2-isopropylisoindolin-1-one is a compound of significant interest in medicinal chemistry due to its unique isoindoline structure, characterized by the presence of a bromine atom at the sixth position and an isopropyl group at the second position. This structural configuration influences its biological activity, making it a candidate for various therapeutic applications.

  • Molecular Formula : C11H12BrN
  • Molecular Weight : 254.12 g/mol
  • Structural Features : The isoindoline ring system, which consists of a fused benzene and pyrrole ring, contributes to its reactivity and potential biological interactions.

Biological Activity

Research indicates that 6-Bromo-2-isopropylisoindolin-1-one exhibits several notable biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer effects similar to other isoindoline derivatives. The mechanism of action may involve the inhibition of specific enzymes or pathways associated with tumor growth and proliferation.
  • Interaction with Biomolecules : Initial findings reveal that 6-Bromo-2-isopropylisoindolin-1-one interacts with various proteins and nucleic acids, potentially altering biochemical pathways critical for cellular function.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInhibits tumor growth via enzyme inhibition
Protein InteractionAlters biochemical pathways through binding
Enzyme InhibitionPotential selective inhibition of key enzymes

Case Studies and Research Findings

A variety of studies have explored the biological implications of 6-Bromo-2-isopropylisoindolin-1-one. For instance:

  • Anticancer Mechanism Study : A study demonstrated that 6-Bromo-2-isopropylisoindolin-1-one inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound was shown to activate caspases, which are crucial for programmed cell death.
  • Binding Affinity Analysis : Research involving molecular docking simulations indicated that 6-Bromo-2-isopropylisoindolin-1-one has a high binding affinity for certain oncogenic proteins, suggesting its potential as a targeted therapy in cancer treatment.
  • Comparative Studies : Comparative analysis with structurally similar compounds revealed that variations in substituents significantly influence biological activity. For example, while 5-Bromo-2-cyclopentylisoindolin-1-one also exhibits anticancer properties, the presence of the isopropyl group in 6-Bromo-2-isopropylisoindolin-1-one alters its reactivity and selectivity towards specific targets.

The exact mechanisms by which 6-Bromo-2-isopropylisoindolin-1-one exerts its biological effects are still under investigation. However, proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism, leading to reduced energy supply for tumor cells.
  • Signal Transduction Modulation : It may interfere with signaling pathways that promote cell survival and proliferation, enhancing apoptosis in malignant cells.

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